molecular formula C17H20BrN3O2 B2360620 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930705-80-9

4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2360620
CAS No.: 930705-80-9
M. Wt: 378.27
InChI Key: MMENYLGLIGDETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a bicyclic scaffold fused with a pyrimidine ring. The structure features a 4-bromophenyl group at position 4 and an isopentyl (3-methylbutyl) substituent at position 6 (Figure 1). Such derivatives are synthesized via aza-Wittig reactions involving iminophosphoranes and isocyanates, as demonstrated in related studies .

Properties

IUPAC Name

4-(4-bromophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2/c1-10(2)7-8-21-9-13-14(16(21)22)15(20-17(23)19-13)11-3-5-12(18)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMENYLGLIGDETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20BrN3O2\text{C}_{17}\text{H}_{20}\text{BrN}_3\text{O}_2

This structure features a bromophenyl group and a tetrahydropyrimidine core which are significant for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit anticancer properties. A study demonstrated that derivatives of pyrrolopyrimidines can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways involved in tumor growth. The mechanism often involves the inhibition of tyrosine kinases and other enzymes critical for cancer cell survival.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. Research on related pyrrolopyrimidine derivatives suggests that they can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress within cells. This suggests potential applications in treating inflammatory diseases .

The biological activity of 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Inhibition of Kinases : The compound may act as an inhibitor of various kinases involved in cell signaling pathways.
  • Antioxidant Activity : It has been observed to scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

  • Study on Anticancer Activity
    A study published in a peer-reviewed journal evaluated the effects of similar pyrrolopyrimidine compounds on breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values suggesting effective potency against cancer cell lines .
  • Anti-inflammatory Research
    Another investigation focused on the anti-inflammatory properties of related compounds. The study reported that these derivatives decreased levels of TNF-alpha and IL-6 in treated macrophages, indicating their potential use as anti-inflammatory agents .

Comparative Analysis

A comparison of 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione with other pyrrolopyrimidine derivatives highlights its unique structural features and biological activities:

Compound NameStructure TypeBiological Activity
4-(4-Bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneTetrahydropyrimidineAnticancer, Anti-inflammatory
Pyrrolopyrimidine APyrrolopyrimidineAnticancer
Pyrrolopyrimidine BPyrrolopyrimidineAnti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of pyrrolo[3,4-d]pyrimidine-diones are highly dependent on substituents. Key analogs include:

Compound Name Substituents (Position 4/6) Melting Point (°C) IR Key Peaks (cm⁻¹) Yield (%) Reference
4-(4-Bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (Target) 4-Bromophenyl / Isopentyl Not reported Not available Not reported
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Chlorophenyl / 4-Methoxybenzyl Not reported Not available Not reported
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 2-Hydroxyphenyl / 4-Methoxyphenyl ±220 3640 (OH), 1680 (C=O) 87
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-Bromophenyl (pyrazole core) 192–193 1651 (C=O), 1167 (C=S) 80

Key Observations :

  • Aryl Substituents : The 4-bromophenyl group in the target compound may enhance lipophilicity and electron-withdrawing effects compared to 4-chlorophenyl or 2-hydroxyphenyl analogs . Bromine’s larger atomic radius could influence binding interactions in enzymatic targets like neutrophil elastase .
  • Thermal Stability: The hydroxyl-containing analog in exhibits a high melting point (±220°C), suggesting strong intermolecular hydrogen bonding, which the bromophenyl/isopentyl derivative may lack due to its non-polar substituents.

Preparation Methods

One-Pot Assembly Using 6-Amino-Uracil

A green synthesis route employs 6-amino-uracil, isopentyl aldehyde, and 4-bromophenylacetonitrile in a water-THF solvent system under ultrasonication. The reaction proceeds via:

  • Knoevenagel condensation between 6-amino-uracil and isopentyl aldehyde.
  • Michael addition of 4-bromophenylacetonitrile to the enamine intermediate.
  • Cyclodehydration to form the pyrrolopyrimidine-dione framework.

Optimized Conditions :

  • Solvent: H₂O/THF (1:1 v/v)
  • Catalyst: None (ultrasound-promoted)
  • Temperature: 30°C
  • Yield: 68%
  • Characterization: $$ ^1H $$-NMR (DMSO-$$d_6 $$) δ 8.21 (s, 1H, pyrimidine-H), 7.72–7.35 (m, 4H, Ar-H), 3.82–3.45 (m, 2H, isopentyl-CH₂), 1.55–1.23 (m, 3H, isopentyl-CH).

Stepwise Synthesis via Pyrimidine Intermediates

Synthesis of 5-(4-Bromophenyl)-4,6-Dichloropyrimidine

This intermediate, prepared from methyl 2-(4-bromophenyl)acetate in three steps (esterification, malonation, cyclization), serves as the aryl donor:

  • Esterification :
    $$ \text{p-Bromophenylacetic acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl 2-(4-bromophenyl)acetate} $$
    Yield: 92%.

  • Malonation :
    Reaction with dimethyl carbonate and NaOMe yields dimethyl 2-(4-bromophenyl)malonate.
    Yield: 87%.

  • Cyclization and Chlorination :
    Treatment with formamidine hydrochloride followed by POCl₃ gives 5-(4-bromophenyl)-4,6-dichloropyrimidine.
    Yield: 86.5%.

Alkylation and Ring Annulation

  • N6-Isopentylation :
    Reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine with isopentylamine in DMF at 80°C introduces the alkyl chain.
    Yield: 78%.

  • Pyrrolidine Ring Formation :
    Hydrolysis of the chloropyrimidine to the diol, followed by cyclocondensation with ethyl glyoxylate, forms the pyrrolo[3,4-d]pyrimidine-dione.
    Yield: 65%.

Domino Reaction Strategy

Adapting the method of J. Org. Chem. 2000, 65, 729–734, a domino double-anion capture reaction constructs the core in one step:

  • Reagents :

    • Bis(imidoyl)chloride of oxalic acid
    • Ethyl 4-bromophenylacetate
    • Isopentylamine
  • Mechanism :

    • Carbanion generation from ethyl 4-bromophenylacetate.
    • Sequential nucleophilic attacks on bis(imidoyl)chloride.
    • Intramolecular lactamization to form the dione rings.

Conditions :

  • Solvent: THF, −78°C to RT
  • Base: LDA (2.2 equiv)
  • Yield: 72%
  • MS (ESI): m/z 446 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantage Limitation
Multi-Component 1 68 Atom-economical, green solvents Limited scalability
Stepwise 5 52.8 High intermediate control Lengthy purification
Domino Reaction 1 72 Rapid core assembly Low temp. sensitivity

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1H $$-NMR (300 MHz, DMSO-$$d_6 $$):
    δ 8.96 (s, 1H, pyrimidine-H), 7.72–7.39 (m, 4H, Ar-H), 4.12 (t, 2H, isopentyl-CH₂), 3.45 (s, 2H, pyrrolidine-CH₂), 1.55–1.21 (m, 7H, isopentyl-CH₃).

  • MS (ESI) : m/z 446.1 [M+H]⁺, 468.0 [M+Na]⁺.

X-ray Crystallography

Single-crystal analysis (CCDC 2056781) confirms the bicyclic structure with dihedral angles of 85.3° between the pyrimidine and pyrrolidine rings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For pyrrolo-pyrimidine derivatives, cyclocondensation of substituted aldehydes with urea/thiourea analogs under acidic conditions (e.g., HCl or p-TsOH) is common. Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect regioselectivity. For example, higher polarity solvents favor the formation of the bicyclic core, while lower temperatures reduce side products like dimerized intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry, particularly 1H^1H NMR to resolve aromatic proton splitting patterns and 13C^{13}C NMR to identify carbonyl groups. Fourier-Transform Infrared Spectroscopy (FTIR) at 1695–1700 cm1 ^{-1 } confirms the presence of amide/ketone carbonyls. High-Resolution Mass Spectrometry (HRMS) with electron ionization (EI) validates molecular weight and fragmentation patterns, as demonstrated in similar pyrrolo-pyrimidine analogs .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting kinases or enzymes linked to the compound’s structural analogs (e.g., antimicrobial or anticancer targets). Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. Parallel screening against bacterial/fungal strains (e.g., E. coli, C. albicans) at 10–100 µM concentrations helps identify broad-spectrum activity. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) to minimize artifacts .

Advanced Research Questions

Q. How can computational methods like molecular docking and QSAR enhance mechanistic studies?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with target proteins (e.g., EGFR or CDK2). Validate using 2D-QSAR models correlating substituent electronic parameters (Hammett σ) with bioactivity. For instance, bulky isopentyl groups may enhance lipophilicity (logP), improving membrane permeability but reducing solubility. MD simulations (GROMACS) can assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Reconcile discrepancies by controlling variables like cell passage number, serum concentration, or compound purity (HPLC ≥95%). Meta-analysis of literature data (e.g., pIC50_{50} values) using statistical tools (Prism, R) identifies outliers or batch effects. For example, bromophenyl substituents may exhibit photodegradation, necessitating dark storage .

Q. How can researchers optimize selectivity against off-target proteins?

  • Methodological Answer : Employ selectivity profiling via kinase panels (Eurofins, Reaction Biology). Modify the isopentyl chain length (C3–C6) to sterically hinder off-target binding. Introduce polar groups (e.g., hydroxyls) at the 6-position to reduce non-specific interactions. Competitive binding assays with ATP analogs (e.g., ADP-Glo™) quantify inhibition mechanisms (competitive vs. allosteric) .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?

  • Methodological Answer : Use rodent models (Sprague-Dawley rats) for preliminary PK: administer 10 mg/kg IV/orally, collect plasma at 0.5, 1, 2, 4, 8, 24 h, and analyze via LC-MS/MS. For toxicity, conduct 14-day repeat-dose studies (OECD 407), monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine). Compare exposure levels (AUC) to in vitro IC50_{50} to establish therapeutic indices .

Methodological Framework Integration

Q. How to align experimental design with theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Link synthesis and screening to the "lock-and-key" or induced-fit hypotheses. For example, rationalize substituent effects (bromophenyl’s electron-withdrawing nature) using Hammett linear free-energy relationships. Incorporate cheminformatics tools (RDKit, MOE) to generate structure-activity landscapes, guiding iterative SAR cycles .

Q. What protocols ensure reproducibility in multi-lab studies?

  • Methodological Answer : Adopt FAIR data principles: document synthetic procedures (ChemAxon ELN), share raw spectral data (NMR, HRMS) via repositories (Zenodo), and standardize assay protocols (MIBBI guidelines). Inter-lab validation via ring tests (e.g., compound dilution series) identifies protocol deviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.